molecular formula C36H44N4O B1676065 Manzamine A CAS No. 104196-68-1

Manzamine A

货号: B1676065
CAS 编号: 104196-68-1
分子量: 548.8 g/mol
InChI 键: FUCSLKWLLSEMDQ-AWTNBHCRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Anticancer Properties

Manzamine A has demonstrated potent anticancer effects against several cancer types. Research indicates that it inhibits tumor growth and induces apoptosis in cancer cells through various mechanisms:

  • Cervical Cancer : In studies, this compound effectively halted the growth of cervical cancer cells, showing a high potency compared to known inhibitors of cancer-related proteins .
  • Pancreatic Cancer : It sensitizes pancreatic adenocarcinoma cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), enhancing the efficacy of existing treatments .
  • Melanoma and Other Cancers : Previous research has also highlighted its effectiveness against melanoma and prostate cancers, suggesting its potential as a multi-targeted anticancer agent .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it effective against various bacterial and viral infections:

  • Bacterial Infections : this compound shows activity against both gram-positive and gram-negative bacteria. It has been studied for its ability to inhibit the formation of foam cells in macrophages, which is relevant for atherosclerosis prevention .
  • Viral Infections : In corneal cells, this compound inhibits the replication of herpes simplex virus type 1 (HSV-1), demonstrating its antiviral potential .

Antiparasitic Effects

This compound has been identified as a potent agent against parasites:

  • Malaria : It has shown significant activity against Plasmodium species, with studies indicating that it can achieve up to 70% inhibition of the malaria parasite at low concentrations without causing host cell toxicity . In vivo studies have demonstrated that this compound can prolong survival in infected rodents significantly compared to untreated controls .
  • Leishmaniasis : The compound also exhibits potential against Leishmania donovani, the causative agent of visceral leishmaniasis, indicating its broad-spectrum antiparasitic activity .

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties:

  • Alzheimer’s Disease : Studies indicate that it decreases tau hyperphosphorylation and inhibits glycogen synthase kinase 3, which are critical processes involved in Alzheimer's disease pathology . This positions this compound as a potential therapeutic agent for neurodegenerative diseases.

Case Studies and Research Findings

Study FocusKey FindingsReference
Cervical CancerInhibits growth; 10x more potent than known inhibitors
Pancreatic CancerSensitizes cells to TRAIL; decreases cell migration
Malaria70% inhibition at low doses; effective in vivo
HSV-1 InfectionInhibits viral replication in corneal cells
Alzheimer’s DiseaseDecreases tau hyperphosphorylation

相似化合物的比较

Manzamine A is part of a larger family of marine alkaloids known as manzamines. Similar compounds include:

This compound stands out due to its potent biological activities and complex structure, making it a valuable compound for scientific research and potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Manzamine A from marine sponges?

  • Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation .
  • Example Protocol :

  • Extraction : Homogenize sponge tissue in MeOH:CH₂Cl₂ (1:1), filter, and concentrate.
  • Fractionation : Use VLC with gradients of hexane/EtOAc/MeOH.
  • Purification : Apply semi-preparative HPLC with C18 columns and acetonitrile/water mobile phases.
  • Validation : Compare NMR data (¹³C/¹H) with literature .

Q. How do researchers validate the anticancer activity of this compound in vitro?

  • Answer : Standard assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MDA-MB-231, HepG2).
  • Apoptosis : Flow cytometry for Annexin V/PI staining.
  • Mechanistic Screening : Western blotting for caspase-3/9 activation or Bcl-2 family proteins.
    • Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells. Replicate experiments ≥3 times to ensure statistical significance (p<0.05 via t-test) .

Q. What are the common challenges in reproducing this compound’s bioactivity across studies?

  • Answer : Variability arises from:

  • Source Material : Sponge species, collection depth, and geographical location.
  • Extraction Efficiency : Solvent polarity and temperature during isolation.
  • Assay Conditions : Cell line passage number, serum concentration, and incubation time.
    • Mitigation : Standardize protocols using guidelines from journals like Journal of Natural Products and report detailed metadata .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across published studies?

  • Answer :

Comparative Analysis : Replicate key experiments (e.g., kinase inhibition assays) under identical conditions.

Multi-omics Integration : Use transcriptomics/proteomics to identify pathway convergence (e.g., NF-κB vs. Wnt/β-catenin).

Meta-Analysis : Pool data from studies meeting inclusion criteria (e.g., standardized IC₅₀ measurements) to identify trends .

  • Example Workflow :

  • Data Collection : Extract IC₅₀ values and assay conditions from 20+ studies.
  • Statistical Testing : Apply ANOVA to assess variability between labs.

Q. What experimental designs optimize the discovery of this compound derivatives with enhanced bioavailability?

  • Answer :

  • Rational Design : Modify the β-carboline core via semi-synthesis (e.g., esterification, glycosylation).
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict ADMET properties.
  • In Vivo Validation : Pharmacokinetic studies in murine models with LC-MS/MS quantification .
    • Table: Derivative Bioactivity
DerivativeModificationSolubility (mg/mL)IC₅₀ (μM)
MA-0018-OH0.452.1
MA-00212-acetate0.781.4

Q. How can researchers design studies to assess this compound’s synergistic effects with existing chemotherapeutics?

  • Answer :

  • Combination Index (CI) : Use Chou-Talalay method with CompuSyn software.
  • Experimental Groups : Test this compound alone, chemotherapeutic alone, and combinations at fixed ratios.
  • Mechanistic Interrogation : RNA-seq to identify overlapping pathways (e.g., apoptosis, autophagy) .
    • Statistical Note : Calculate CI values for multiple dose-effect levels (e.g., ED₅₀, ED₇₅).

Q. Methodological Guidelines

  • For Basic Questions : Prioritize reproducibility by documenting equipment models (e.g., Agilent 1260 HPLC), buffer compositions, and cell culture conditions .
  • For Advanced Questions : Align hypotheses with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) .
  • Data Presentation : Use tables for comparative analyses and error bars (±SEM) in graphs. Avoid ambiguous terms like “significant”; report exact p-values .

属性

CAS 编号

104196-68-1

分子式

C36H44N4O

分子量

548.8 g/mol

IUPAC 名称

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

InChI

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1

InChI 键

FUCSLKWLLSEMDQ-AWTNBHCRSA-N

SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

手性 SMILES

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

规范 SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Keramamine A;  Manzamine A; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manzamine A
Reactant of Route 2
Manzamine A
Reactant of Route 3
Manzamine A
Reactant of Route 4
Manzamine A
Reactant of Route 5
Manzamine A
Reactant of Route 6
Manzamine A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。